molecular formula C5H6BrNO B080238 4-Bromo-3,5-dimethylisoxazole CAS No. 10558-25-5

4-Bromo-3,5-dimethylisoxazole

Cat. No. B080238
CAS RN: 10558-25-5
M. Wt: 176.01 g/mol
InChI Key: GYHZPSUAMYIFQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including 4-Bromo-3,5-dimethylisoxazole, typically involves strategies like cyclization reactions where nitriles and hydroxylamine or its equivalents react to form the isoxazole ring. For instance, 3-Amino-4,5-dimethylisoxazole, a related compound, can be synthesized from 2-methyl-2-butenenitrile and acetohydroxamic acid, demonstrating the versatility of starting materials that can lead to isoxazole derivatives (Tellew, Leith, & Mathur, 2007).

Molecular Structure Analysis

Isoxazoles, including 4-Bromo-3,5-dimethylisoxazole, exhibit interesting structural features. The presence of bromine and methyl groups on the isoxazole ring influences the molecule's overall geometry and electronic distribution, affecting its reactivity and physical properties. X-ray diffraction and NMR spectroscopy are commonly used techniques for elucidating the structures of such molecules. For example, studies on similar compounds reveal specific orientations and interactions at the molecular level, providing insight into the structural intricacies of isoxazole derivatives (Yu et al., 2015).

Chemical Reactions and Properties

4-Bromo-3,5-dimethylisoxazole can participate in various chemical reactions due to the presence of the isoxazole ring and functional groups. Its bromine atom makes it a potential candidate for further functionalization through nucleophilic substitution reactions. The isoxazole ring itself is a site for electrophilic attack, allowing for the introduction of additional substituents or the formation of ring-opened products under certain conditions. The alkylation of isoxazole derivatives, including reactions that lead to the substitution at specific positions on the ring, showcases the chemical versatility of these compounds (Kashima, Tobe, Sugiyama, & Yamamoto*, 1973).

Physical Properties Analysis

The physical properties of 4-Bromo-3,5-dimethylisoxazole, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The bromine atom contributes to the compound's relatively higher molecular weight and polarity compared to unsubstituted isoxazoles, affecting its behavior in different solvents and under various temperature conditions. Studies on similar isoxazole derivatives provide valuable data on these properties, which are essential for handling and application in chemical syntheses (Kavitha & Velraj, 2016).

Chemical Properties Analysis

The chemical behavior of 4-Bromo-3,5-dimethylisoxazole is characterized by its reactivity towards nucleophiles and electrophiles, owing to the electron-rich nature of the isoxazole ring and the presence of a bromine atom. This compound can serve as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis. The interaction of isoxazole rings with different chemical reagents, leading to a variety of substitution, addition, and cyclization reactions, highlights the chemical diversity and potential applications of these compounds in medicinal chemistry and materials science (Couturier et al., 2002).

Scientific Research Applications

  • Bromodomain Ligands : 4-Bromo-3,5-dimethylisoxazole derivatives have been identified as effective bromodomain ligands. These compounds show promise as inhibitors of the histone–bromodomain interaction, which is significant for epigenetic regulation of gene transcription. They demonstrate antiproliferative and anti-inflammatory properties and hold potential as selective probes for the bromodomain and extra terminal (BET) family and CREBBP bromodomains (Hewings et al., 2011); (Hewings et al., 2013).

  • Cancer Therapy : Derivatives of 4-Bromo-3,5-dimethylisoxazole, such as compound 22, have shown significant inhibitory effects on the proliferation of colorectal cancer cells. These compounds modulate apoptosis and demonstrate remarkable antitumor efficacy in vivo, suggesting potential for cancer therapy (Yang et al., 2020).

  • Chemical Synthesis and Structure Analysis : Research includes studies on the chemical structure and properties of various derivatives of 4-Bromo-3,5-dimethylisoxazole. For instance, studies on 3,5-diaryl-4-bromoisoxazoles provide insights into their structural dynamics and electronic properties, which are crucial for developing new chemical compounds (Yu et al., 2015).

  • Isoxazole Chemistry : Research in the isoxazole series, including studies on 4-Bromo-3,5-dimethylisoxazole, has explored the direction of homolytic bromination, providing insights into the reactivity and potential applications of these compounds in organic synthesis (Sokolov et al., 1974).

  • Antiviral and Antimicrobial Agents : Some studies have shown that derivatives of 4-Bromo-3,5-dimethylisoxazole have potential as antiviral and antimicrobial agents. This highlights the compound's relevance in the development of new therapeutic agents for infectious diseases (Balkan et al., 1996).

  • Prostate Cancer Treatment : Benzoxazinone-containing 3,5-dimethylisoxazole derivatives have been identified as selective BET inhibitors, showing potential for the treatment of castration-resistant prostate cancer. These compounds have demonstrated efficacy in inhibiting tumor growth in prostate cancer models (Xue et al., 2018).

  • Biological Activity Analysis : Studies on the biological activity of 4-Bromo-3,5-dimethylisoxazole and its derivatives have explored their potential in various biological applications, including their role in stimulating immune responses and cytokine production (Drozd-Szczygieł et al., 2004).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

Future Directions

Bromodomain-containing protein 4 (BRD4) has been identified highly enriched in large clusters of enhancers that drive the expression of genes involved in the pathogenesis of cancer . Recent studies have shown that BRD4 directly regulates the expression of MYC genes as a therapeutic target in cancer . Further, BRD4 protein plays an essential role in recruiting the positive transcription elongation factor p-TEFb complex (CDK9 and cyclin T1), which is required for RNA polymerase II-dependent transcription elongation . This has been recently recognized as a promising strategy for cancer therapy .

properties

IUPAC Name

4-bromo-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-5(6)4(2)8-7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHZPSUAMYIFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312447
Record name 4-Bromo-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dimethylisoxazole

CAS RN

10558-25-5
Record name 10558-25-5
Source DTP/NCI
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Record name 4-Bromo-3,5-dimethylisoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethyl-1,2-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
The pair NaBH 4 -TMEDA as hydride source and a palladium catalyst in THF prove to be an efficient system for the hydrodehalogenation of halogenated heterocycles with one or more …
Number of citations: 33 www.sciencedirect.com
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …
A Kamlah, F Bracher - European Journal of Organic Chemistry, 2020 - Wiley Online Library
We have worked out a new approach to 1,3,4‐trisubstituted β‐carbolines of pharmaceutical interest. As central building blocks we used 2‐acylindoles, which are readily available from …
FM Piller, A Metzger, MA Schade… - … A European Journal, 2009 - Wiley Online Library
The presence of LiCl considerably facilitates the insertion of magnesium into various aromatic and heterocyclic bromides. Several functional groups, such as ‐OBoc, ‐OTs, ‐Cl, ‐F, ‐CF …
C Dunst, M Kienle, P Knochel - Synthesis, 2010 - thieme-connect.com
Functionalized heteroaromatic amines are readily prepared by the oxidative coupling of polyfunctional zinc amidocuprates using PhI (OAc) 2 as oxidant. Various sensitive heterocyclic …
Number of citations: 21 www.thieme-connect.com
M Qi, M Suleman, J Fan, P Lu, Y Wang - Tetrahedron, 2022 - Elsevier
Herein, we report a copper(I)-catalyzed ring expansion reaction of isoxazoles with 4-diazoisoquinolin-3-ones, furnishing a series of densely substituted novel spiro[isoquinoline-4,2'- [1,3…
Number of citations: 2 www.sciencedirect.com
K Pohida, DJ Maloney, BT Mott, G Rai - ACS omega, 2018 - ACS Publications
A novel application of [DTBNpP] Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine) (P2), an air-stable, commercially available palladium precatalyst that allows rapid access to a …
Number of citations: 5 pubs.acs.org
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the synthesis, physical and chemical properties of isoxazole and its homologs and derivatives, such as aminoisoxazoles, hydroxyisoxazoles (…
Number of citations: 2 www.sciencedirect.com
A MAZZALI - researchgate.net
(57) Abstract: The present invention relates to novel compounds of formula (I), or a pharmaceutically acceptable salt thereof,(I) wherein R is an aryl or heteroaryl, which may be …
Number of citations: 0 www.researchgate.net
K Kang, NL Loud, TA DiBenedetto… - Journal of the American …, 2021 - ACS Publications
Despite their importance to medicine and materials science, the synthesis of biheteroaryls by cross-coupling remains challenging. We describe here a new, general approach to …
Number of citations: 29 pubs.acs.org

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